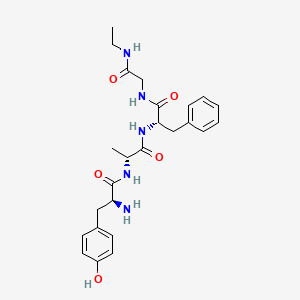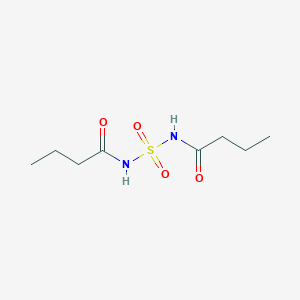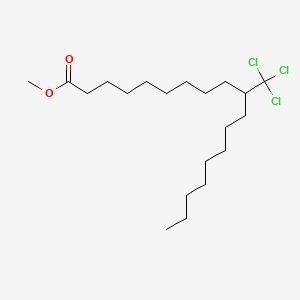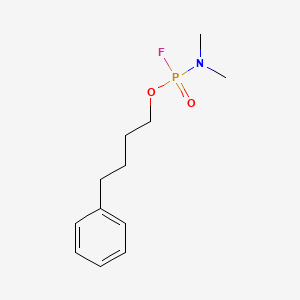
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid moiety esterified with a 4-phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester typically involves the esterification of dimethyl phosphonofluoridate with 4-phenylbutanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonofluoridic acid derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonofluoridic acid compounds, and substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The pathways involved include the inhibition of enzyme activity and subsequent effects on neurotransmitter levels.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-phenylbutyl group.
Ethyl methylphosphonofluoridate: Contains an ethyl group instead of a 4-phenylbutyl group.
Isopropyl methylphosphonofluoridate: Features an isopropyl group in place of the 4-phenylbutyl group.
Uniqueness
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 4-phenylbutyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.
Propiedades
Número CAS |
85473-37-6 |
|---|---|
Fórmula molecular |
C12H19FNO2P |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
N-[fluoro(4-phenylbutoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19FNO2P/c1-14(2)17(13,15)16-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Clave InChI |
XLAFOXWDFXULNB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(OCCCCC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
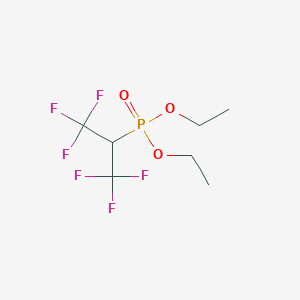
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
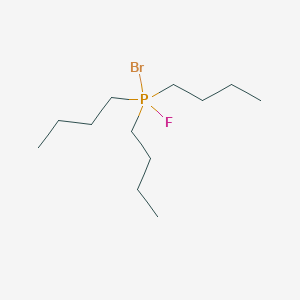


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
